molecular formula C9H15N3 B1603746 N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine CAS No. 933756-92-4

N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine

Cat. No.: B1603746
CAS No.: 933756-92-4
M. Wt: 165.24 g/mol
InChI Key: NBDXPIRRODJPLL-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine is an organic compound with the molecular formula C9H15N3. It is a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a pyridin-2-yl group and both nitrogen atoms are further substituted with methyl groups. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine can be synthesized through the reaction of pyridin-2-ylmethylamine with formaldehyde and dimethylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridin-2-yl group to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted ethane-1,2-diamine derivatives.

Scientific Research Applications

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are used in catalysis and material science.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with metal ions.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine involves its ability to coordinate with metal ions. The nitrogen atoms in the compound can donate electron pairs to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The pyridin-2-yl group enhances the stability and reactivity of these complexes by providing additional coordination sites.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
  • N,N’-Dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
  • N1,N1-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine

Uniqueness

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to form highly stable and selective metal complexes, making it valuable in catalysis and coordination chemistry. The presence of both methyl groups and the pyridin-2-yl group provides a balance between steric hindrance and electronic donation, enhancing its versatility in various applications.

Properties

IUPAC Name

N,N-dimethyl-1-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(2)9(7-10)8-5-3-4-6-11-8/h3-6,9H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDXPIRRODJPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602688
Record name N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933756-92-4
Record name N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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